

(2S)-2'-Methoxykurarinone CAS number and chemical identifiers

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Compound of Interest

Compound Name: (2S)-2'-Methoxykurarinone

Cat. No.: B15607727

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An In-depth Technical Guide to (2S)-2'-Methoxykurarinone For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and associated experimental methodologies for **(2S)-2'-Methoxykurarinone**, a natural flavanone with significant therapeutic potential.

Chemical Identity and Properties

(2S)-2'-Methoxykurarinone is a dimethoxyflavanone isolated from the roots of *Sophora flavescens*.^[1] It is structurally related to (2S)-(-)-kurarinone, with a methoxy group replacing the hydroxyl group at the 2' position.^[1]

Table 1: Chemical Identifiers and Properties of **(2S)-2'-Methoxykurarinone**

Identifier/Property	Value	Source(s)
CAS Number	270249-38-2	[1]
IUPAC Name	(2S)-7-hydroxy-2-(4-hydroxy-2-methoxyphenyl)-5-methoxy-8-[(2R)-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]-2,3-dihydrochromen-4-one	[1]
Molecular Formula	C27H32O6	[1]
Molecular Weight	452.5 g/mol	[1]
Canonical SMILES	<chem>CC(=CC--INVALID-LINK--C3=C(C=C(C=C3)O)OC">C@HC(=C)C)C</chem>	[1]
InChI	InChI=1S/C27H32O6/c1-15(2)7-8-17(16(3)4)11-20-21(29)13-25(32-6)26-22(30)14-24(33-27(20)26)19-10-9-18(28)12-23(19)31-5/h7,9-10,12-13,17,24,28-29H,3,8,11,14H2,1-2,4-6H3/t17-,24+/m1/s1	[1]
InChIKey	KTAQQSUPNZAWEY-OSPHWJPCSA-N	
PubChem CID	11982641	[1]
ChEMBL ID	CHEMBL496451	
ChEBI ID	CHEBI:66151	[1]

Biological Activity and Quantitative Data

(2S)-2'-Methoxykurarinone exhibits a range of biological activities, positioning it as a molecule of interest for further investigation in drug discovery. Its reported effects include anti-inflammatory, antipyretic, antidiabetic, and antineoplastic properties.

Table 2: Summary of Biological Activities and IC50 Values

Biological Activity	Cell Line/Enzyme	IC50 Value	Source(s)
Cytotoxicity	Human Myeloid Leukemia (HL-60)	13.7 μ M	[2]
Alpha-Glucosidase Inhibition	Alpha-Glucosidase	155 μ M	[3][4]
Beta-Secretase (BACE1) Inhibition	BACE1	3.3 μ M	[2]
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition	PTP1B	Noncompetitive inhibitor (IC50 not specified)	[3]
Inhibition of Osteoclastogenesis	Bone Marrow Macrophages	Dose-dependent inhibition	[5]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for **(2S)-2'-Methoxykurarinone**.

Cytotoxicity Assay (MTT Assay for HL-60 Cells)

This protocol is a general guideline based on standard MTT assays for leukemia cell lines.

- **Cell Culture:** Human promyelocytic leukemia (HL-60) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- **Cell Seeding:** Cells are seeded into 96-well plates at a density of 4 x 10⁴ cells/mL.
- **Compound Treatment:** **(2S)-2'-Methoxykurarinone**, dissolved in a suitable solvent like DMSO, is added to the wells at various concentrations. Control wells receive the solvent alone.

- Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.
- MTT Addition: 10 μ L of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.
- Formazan Solubilization: The medium is removed, and 100 μ L of DMSO is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.

Alpha-Glucosidase Inhibition Assay

This protocol is based on a standard colorimetric assay for α -glucosidase activity.

- Reaction Mixture Preparation: In a 96-well plate, 0.05 U/mL of α -glucosidase in 100 mM phosphate buffer (pH 6.8) is pre-incubated with varying concentrations of **(2S)-2'-Methoxykurarinone** for 5 minutes at 37°C.[5]
- Substrate Addition: The reaction is initiated by adding p-nitrophenyl- α -D-glucopyranoside (pNPG) to a final concentration of 600 μ M.[5]
- Incubation: The reaction mixture is incubated for 30 minutes at 37°C.[5]
- Reaction Termination: The reaction can be stopped by adding a solution such as 1 M NaOH.
- Absorbance Measurement: The formation of p-nitrophenol is quantified by measuring the absorbance at 405 nm.[5]
- Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This protocol outlines a general method for assessing PTP1B inhibition.

- Reaction Buffer: A reaction buffer containing 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM DTT, and 1 mM EDTA is prepared.[3]
- Enzyme and Substrate: Human recombinant PTP1B and the substrate p-nitrophenyl phosphate (pNPP) are used.[3]
- Assay Procedure: PTP1B is added to the reaction buffer containing 2 mM pNPP and varying concentrations of **(2S)-2'-Methoxykurarinone**. [3]
- Incubation: The mixture is incubated at 37°C for 30 minutes.[3]
- Reaction Termination: The reaction is stopped with 1 M NaOH.[3]
- Absorbance Measurement: The amount of p-nitrophenol released is measured at 405 nm.[3]
- Data Analysis: The inhibitory activity is determined by comparing the enzyme activity with and without the inhibitor.

Beta-Secretase (BACE1) Inhibition Assay

A common method for BACE1 inhibition is a fluorescence resonance energy transfer (FRET) assay.

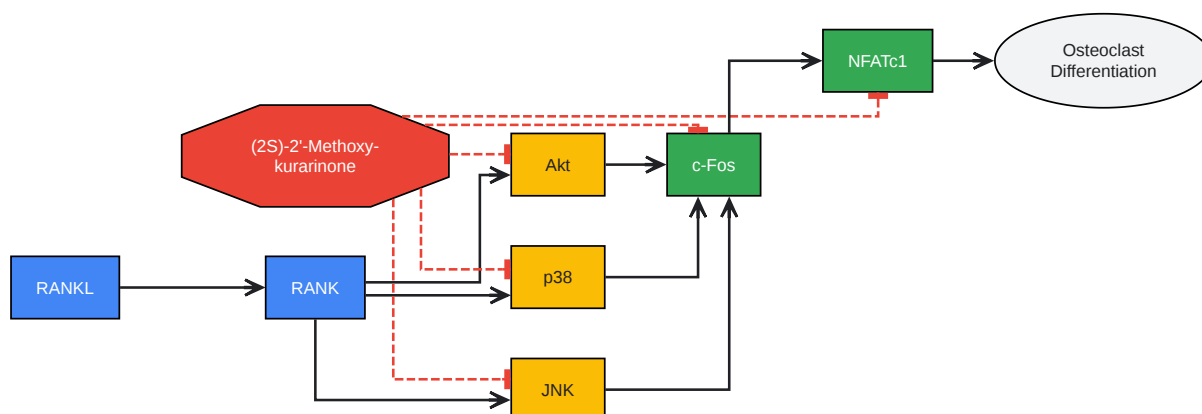
- Reagents: Recombinant human BACE1 enzyme and a BACE1-specific FRET substrate peptide are required.
- Assay Buffer: A suitable assay buffer is prepared (e.g., 50 mM sodium acetate, pH 4.5).
- Assay Procedure: The BACE1 enzyme is pre-incubated with varying concentrations of **(2S)-2'-Methoxykurarinone** in a 96-well plate.
- Reaction Initiation: The FRET substrate is added to initiate the reaction.
- Fluorescence Measurement: The fluorescence is monitored kinetically at the appropriate excitation and emission wavelengths. Cleavage of the substrate by BACE1 separates the fluorophore and quencher, resulting in an increase in fluorescence.

- Data Analysis: The rate of substrate cleavage is calculated, and the IC50 value is determined from the dose-response curve.

Signaling Pathways and Logical Relationships

Inhibition of RANKL-Induced Osteoclastogenesis

(2S)-2'-Methoxykurarinone has been shown to inhibit osteoclast differentiation and bone resorption by down-regulating RANKL signaling pathways.[5] The diagram below illustrates the key signaling nodes affected.

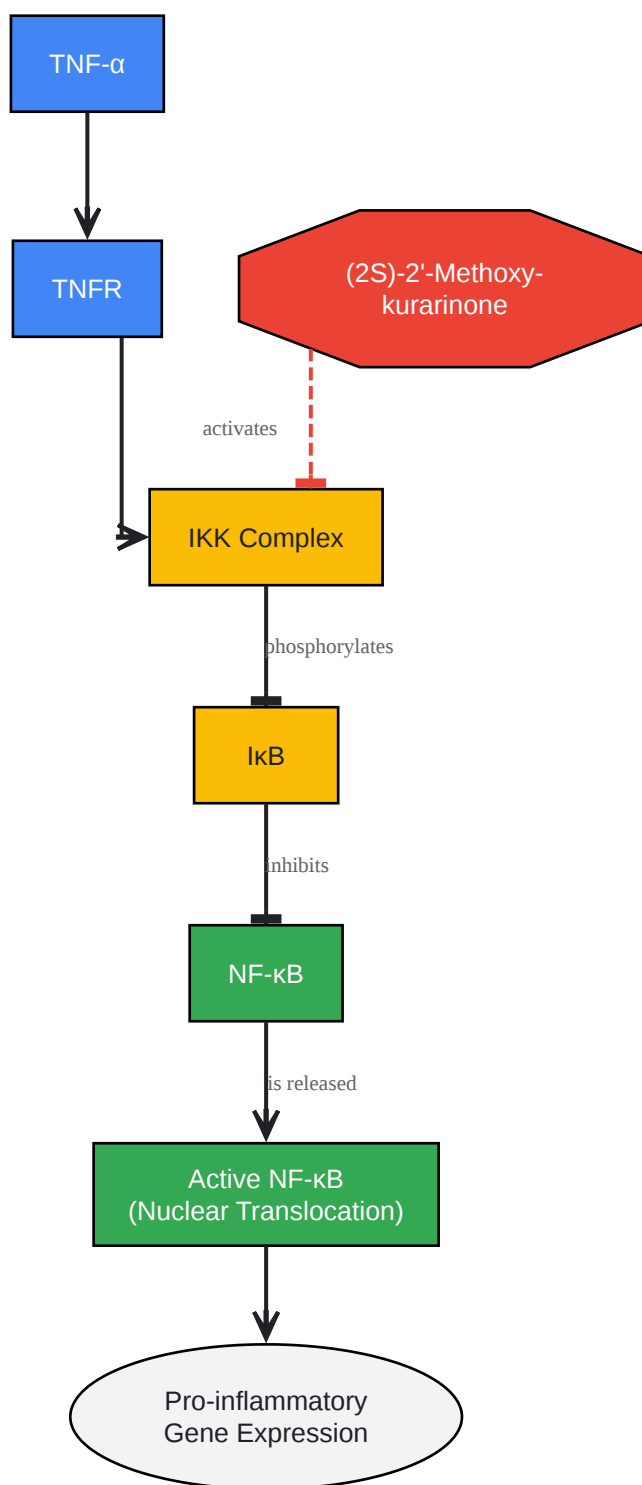


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Caption: Inhibition of RANKL signaling by **(2S)-2'-Methoxykurarinone**.

Suppression of TNF- α Induced NF- κ B Signaling

(2S)-2'-Methoxykurarinone can suppress the production of chemokines by inhibiting the NF- κ B signaling pathway.

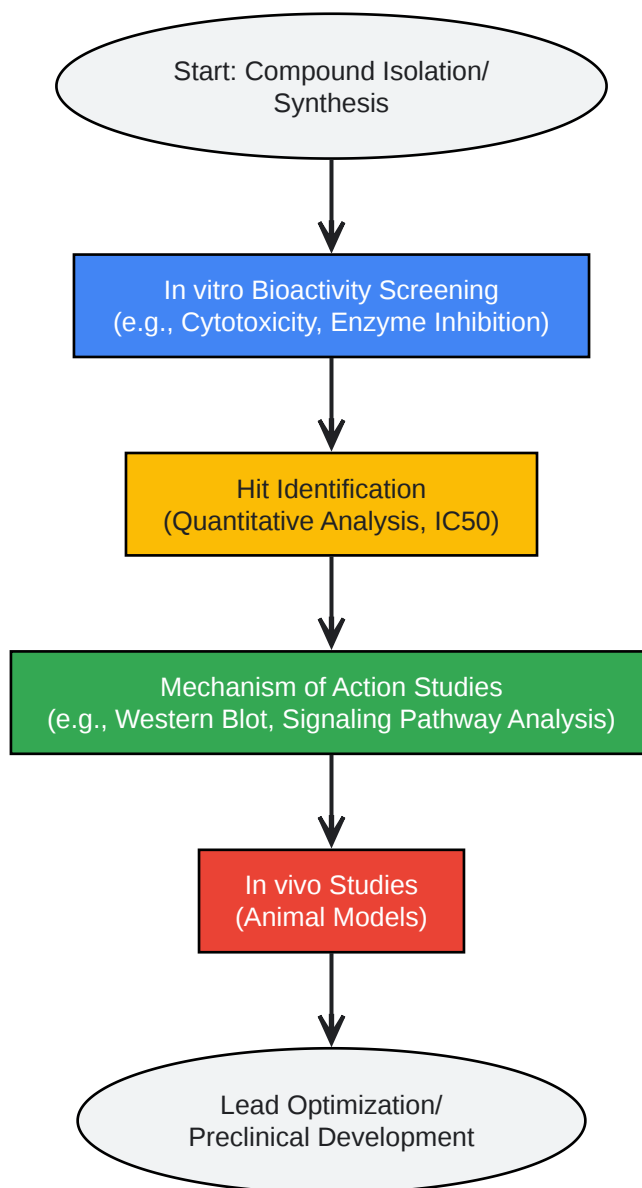


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Caption: Inhibition of the NF-κB pathway by **(2S)-2'-Methoxykurarinone**.

Experimental Workflow

The following diagram outlines a logical workflow for the investigation of **(2S)-2'-Methoxykurarinone**'s biological activities.



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